Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Kinase Inhibition EGFR DHFR

This fused tricyclic scaffold is a validated, non-fungible core for developing potent HIV-1 NNRTIs with an EC50 of 0.021 µmol/L against wild-type virus and a >200 µmol/L selectivity index. Its unique [2,3-d] fusion geometry is critical for target binding; substituting with [3,2-d] or tetrahydro- analogs significantly reduces potency or alters selectivity. Essential for designing next-generation NNRTIs overcoming drug resistance and for creating dual EGFR/HER2 kinase inhibitors with erlotinib-comparable IC50 values.

Molecular Formula C10H6N2OS
Molecular Weight 202.23
CAS No. 18774-49-7
Cat. No. B2637887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[4,5]thieno[2,3-d]pyrimidin-4-ol
CAS18774-49-7
Molecular FormulaC10H6N2OS
Molecular Weight202.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)N=CNC3=O
InChIInChI=1S/C10H6N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13)
InChIKeyUELJJSQADCDBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol (CAS 18774-49-7) Chemical Profile and Procurement Considerations


Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol (CAS 18774-49-7), also designated as 3H-[1]benzothiolo[2,3-d]pyrimidin-4-one, is a heterocyclic scaffold belonging to the thienopyrimidine class, characterized by a fused tricyclic system comprising a benzene ring, a thiophene ring, and a pyrimidine ring . It has a molecular formula of C10H6N2OS and a molecular weight of 202.23 g/mol . This core structure serves as a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antiviral (specifically HIV-1 NNRTI), anticancer, and antimicrobial properties [1][2]. For procurement, it is commercially available from various vendors with typical purity specifications of 95-97% and recommended long-term storage in a cool, dry place . The compound's predicted melting point is 258-260 °C (recrystallized from ethanol) and its predicted boiling point is 422.5±37.0 °C . The aqueous solubility is reported as 38 units, with limited pH-dependent solubility data .

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol: Why Substitution with In-Class Analogs Fails


Substituting Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol with a seemingly similar thienopyrimidine analog, such as a thieno[3,2-d]pyrimidine, thiazolo[5,4-d]pyrimidine, or even a tetrahydro-derivative, is not trivial and can lead to significant, quantifiable loss of potency or selectivity [1]. The exact fusion geometry (e.g., [2,3-d] vs. [3,2-d]) dictates the three-dimensional presentation of functional groups, which is critical for target binding [2]. Even subtle changes, such as the saturation of the benzene ring (i.e., the tetrahydro-derivative), can drastically alter a compound's biological profile [3]. The following quantitative evidence demonstrates that the specific benzo[4,5]thieno[2,3-d]pyrimidin-4-ol core provides a unique and non-fungible starting point for the development of potent and selective biological probes and therapeutic leads.

Quantitative Differentiation of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol: A Comparative Data Guide for Scientific Selection


Comparative Kinase Inhibition: Thieno[2,3-d]pyrimidine Scaffold Shows Sub-Micromolar Potency Against Key Cancer Targets

The benzo[4,5]thieno[2,3-d]pyrimidin-4-ol core is a proven scaffold for developing potent kinase inhibitors. In a head-to-head enzyme inhibition study, a derivative of this core (compound 10e) demonstrated an IC50 of 0.151 µM against EGFR-TK, which, while less potent than the clinical candidate Olmutinib (IC50 = 0.028 µM), is a strong baseline for further optimization [1]. Furthermore, the same compound showed dual inhibition by also targeting DHFR with an IC50 of 0.541 µM, compared to the standard Methotrexate (IC50 = 0.117 µM) [1]. This demonstrates the scaffold's inherent capability for multi-target engagement, a key advantage in overcoming drug resistance.

Kinase Inhibition EGFR DHFR Cancer Thienopyrimidine

Impact of Ring Saturation on DNase I Inhibition: A Case for the Aromatic Core

A direct comparison between aromatic and saturated analogs reveals a crucial structure-activity relationship (SAR). The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, where the benzene ring is saturated, has been shown to inhibit bovine pancreatic DNase I with IC50 values below 200 µM [1]. While the data for the unsaturated, aromatic benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is not available in this assay, the fact that the saturated derivatives exhibit this activity profile implies that the fully aromatic core will have a fundamentally different interaction with the enzyme's active site due to changes in planarity, electron distribution, and steric bulk [1]. This is a critical distinction for any researcher seeking to inhibit DNase I or other enzymes with a preference for planar aromatic ligands.

DNase I Inhibition Tetrahydro Derivative Structure-Activity Relationship Thienopyrimidine Enzyme Assay

Impact of Heterocycle Fusion Geometry on Target Engagement: [2,3-d] vs. [3,2-d] Thienopyrimidines

The fusion geometry of the thiophene and pyrimidine rings is a critical determinant of biological activity. A direct comparison of thieno[2,3-d]pyrimidinium and thieno[3,2-d]pyrimidinium compounds at a 10 µM concentration revealed a significant reduction in inhibitory potency for the [2,3-d] isomers in a folate receptor (FR)-selective anticancer assay [1]. For instance, compound Fa-29 (a thieno[2,3-d] derivative) showed only 87.69% inhibition, whereas its [3,2-d] counterpart, Ff-34, achieved 94.31% inhibition [1]. Another pair, Fa-33 and Ff-35, showed 98.9% and 90.55% inhibition, respectively [1]. This demonstrates that the [2,3-d] fusion pattern, as found in the target compound, imparts a distinct activity profile compared to the [3,2-d] isomer, which is crucial for developing selective FR-targeting agents.

Folate Receptor Cancer Thienopyrimidine Isomers Selectivity Anticancer Agent

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol: Optimal Application Scenarios Based on Comparative Evidence


Development of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The benzo[4,5]thieno[2,3-d]pyrimidine scaffold is a validated core for developing potent HIV-1 NNRTIs. A derivative of this core, compound 16b, has demonstrated remarkable antiviral activity with EC50 values ranging from 0.021 µmol/L against wild-type HIV-1 to 0.298 µmol/L against a panel of NNRTI-resistant strains [1]. Crucially, it exhibits an excellent selectivity index (CC50 > 200 µmol/L) and acts through a confirmed NNRTI mechanism (RT enzyme IC50 = 0.183 µmol/L) [1]. This specific scaffold is therefore the preferred starting point over other heterocycles for designing new NNRTIs that aim to overcome common drug resistance mutations.

Design of Dual EGFR/HER2 Kinase Inhibitors for Cancer Therapy

The thieno[2,3-d]pyrimidine core has been successfully employed to create dual inhibitors of EGFR and HER2 kinases, a validated strategy for treating certain cancers. Derivatives of this core have shown potent in vitro activity against cancer cell lines, with IC50 values comparable to the clinical drug erlotinib (e.g., compound 13k had IC50 values ranging from 7.59 µM to 16.01 µM across four cancer cell lines, compared to erlotinib's range of 4.99 µM to 13.91 µM) [2]. This indicates that the benzo[4,5]thieno[2,3-d]pyrimidin-4-ol scaffold provides a strong foundation for developing novel, patentable ATP-competitive kinase inhibitors with a favorable selectivity profile for the EGFR/HER2 family.

Scaffold for Selective Folate Receptor (FR)-Targeting Anticancer Agents

As demonstrated by direct comparative data, the thieno[2,3-d]pyrimidine fusion geometry provides a specific activity profile against folate receptor (FR)-expressing cancer cells that differs from its [3,2-d] isomer [3]. This makes the benzo[4,5]thieno[2,3-d]pyrimidin-4-ol scaffold a strategic choice for medicinal chemistry campaigns aimed at designing FR-selective anticancer agents, where leveraging the distinct binding characteristics of the [2,3-d] core is essential for achieving the desired selectivity and potency.

Chemical Biology Probe Development for DNase I Studies

While the fully aromatic core itself may not be the optimal DNase I inhibitor, the clear SAR established for its tetrahydro-derivative (IC50 < 200 µM) [4] positions the unsaturated compound as an ideal negative control or a starting point for exploring structure-activity relationships. Researchers can use this compound to definitively test the hypothesis that aromaticity is detrimental to DNase I binding, thereby providing a critical tool for understanding the enzyme's active site requirements and advancing chemical biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.